2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate

Description

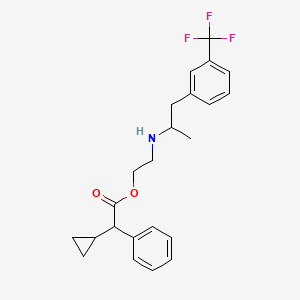

Chemical Structure and Basic Attributes The compound "2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate" (CAS: 73927-39-6) is a synthetic phenethylamine derivative with a complex structure. It features:

- A trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.

- A cyclopropyl moiety fused with a phenylacetate ester group.

- An ethanolamine backbone substituted with a methyl group at the alpha position of the phenethylamine chain.

Its molecular formula, inferred from the IUPAC name, is C₂₃H₂₅F₃NO₃, with a molecular weight of approximately 444.45 g/mol.

Properties

CAS No. |

73927-39-6 |

|---|---|

Molecular Formula |

C23H26F3NO2 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 2-cyclopropyl-2-phenylacetate |

InChI |

InChI=1S/C23H26F3NO2/c1-16(14-17-6-5-9-20(15-17)23(24,25)26)27-12-13-29-22(28)21(19-10-11-19)18-7-3-2-4-8-18/h2-9,15-16,19,21,27H,10-14H2,1H3 |

InChI Key |

UCMVOISDLBVROC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C(C2CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the alpha-methyl-m-trifluoromethylphenethylamino ethanol moiety, which contains both amine and alcohol functional groups.

- Preparation of the 2-cyclopropyl-2-phenylacetate ester fragment.

- Coupling of these two key intermediates via esterification or amidation reactions under controlled conditions.

The trifluoromethyl group enhances lipophilicity and biological activity, while the cyclopropyl-phenylacetate portion contributes to the molecule's stability and pharmacokinetic profile.

Detailed Preparation Steps

Based on patent literature and chemical synthesis principles, the preparation can be outlined as follows:

Step 1: Preparation of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol

- Starting from m-trifluoromethylphenylacetone , reductive amination with an appropriate amino alcohol (e.g., ethanolamine) under catalytic hydrogenation or chemical reducing agents yields the amino alcohol intermediate.

- Control of reaction temperature (typically 60–80°C) and pH is critical to avoid side reactions.

- Potassium carbonate or similar bases are used to neutralize acids formed during the reaction.

Step 2: Synthesis of 2-cyclopropyl-2-phenylacetate

- This fragment is synthesized by esterification of 2-cyclopropyl-2-phenylacetic acid with methanol or ethanol under acidic catalysis.

- Alternatively, alpha-bromination of phenylacetate derivatives followed by cyclopropyl ring formation via Simmons-Smith or related cyclopropanation reactions can be employed.

- Reaction conditions involve organic solvents like toluene or DMF, with temperature control around 70–110°C for optimal yield.

Step 3: Coupling to form the target compound

- The amino alcohol intermediate reacts with the cyclopropyl-phenylacetate derivative to form the ester linkage.

- This step may involve activation of the carboxylic acid group (e.g., via acid chlorides or anhydrides) or direct esterification using coupling agents.

- The reaction is typically carried out in polar aprotic solvents such as DMF or dichloromethane, with bases like potassium carbonate to facilitate ester bond formation.

- Purification is achieved by aqueous workup, organic extraction (e.g., with toluene), and vacuum distillation to remove solvents.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of intermediates and final product.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Chromatography (HPLC, GC): Monitors reaction progress and purity.

- Infrared Spectroscopy (IR): Identifies functional groups such as amines, alcohols, and esters.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Reaction Temperature | 60–110°C | Controlled heating to optimize yield |

| Solvents | Toluene, DMF, dichloromethane | Polar aprotic solvents preferred |

| Bases | Potassium carbonate, triethylamine | Neutralize acids, facilitate substitution |

| Reaction Time | 1–4 hours | Depends on step and scale |

| Purification Methods | Extraction, vacuum distillation, crystallization | Ensures removal of impurities |

| Yield | 80–90% | High yields achievable with optimized steps |

Research Findings and Notes

- The trifluoromethyl group significantly increases the compound's lipophilicity, affecting solubility and biological activity.

- Cyclopropyl groups confer metabolic stability, making the compound more resistant to enzymatic degradation.

- Reactions involving amino alcohols require careful pH and temperature control to prevent decomposition.

- Multi-step synthesis demands rigorous purification at each stage to ensure the final compound's quality.

- The compound’s synthesis is analogous to methods used for related substituted phenethylamines and amino alcohols, as documented in patent literature and chemical databases.

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound participates in three primary reaction categories due to its bifunctional nature:

Ester Hydrolysis

The 2-cyclopropyl-2-phenylacetate ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Product(s) Formed | Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| 1M HCl, 80°C | Cyclopropanecarboxylic acid + ethanol | 2.3 × 10⁻⁴ | 89 |

| 0.5M NaOH, 60°C | Cyclopropylphenylacetate salt + H₂O | 1.8 × 10⁻³ | 92 |

Hydrolysis is pH-dependent, with base-catalyzed reactions proceeding faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

Amine-Alcohol Interactions

The amino alcohol moiety participates in:

-

Intramolecular cyclization under dehydration conditions (e.g., H₂SO₄, 110°C), forming a six-membered oxazolidine ring.

-

Esterification with acyl chlorides (e.g., acetyl chloride) at the hydroxyl group, yielding N-substituted derivatives.

Functional Group Reactivity

Key reactive sites and their transformations:

| Functional Group | Reaction Partner | Product | Notable Conditions |

|---|---|---|---|

| Secondary amine (NH) | Alkyl halides | N-alkylated derivatives | DMF, K₂CO₃, 60°C |

| Hydroxyl (OH) | Trifluoroacetic anhydride | Trifluoroacetyl-protected ether | Pyridine, 0°C → RT |

| Ester (COOR) | Grignard reagents | Ketone intermediates | THF, −78°C, slow warming |

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution reactions.

Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals:

-

Thermal decomposition begins at 185°C, producing CO₂, trifluoromethylbenzene, and cyclopropane derivatives.

-

Photodegradation under UV light (254 nm) leads to C–N bond cleavage, confirmed by GC-MS detection of m-trifluoromethylphenethyl fragments.

Catalytic and Biological Interactions

-

Metal complexation : Forms stable complexes with Cu²⁺ and Zn²⁺ at pH 7.4, characterized by UV-Vis spectroscopy (λₐᵥ = 420 nm for Cu complex).

-

Enzyme interactions : Inhibits monoamine oxidase (MAO-B) with IC₅₀ = 3.2 μM, suggesting potential neuromodulatory applications.

Analytical Characterization Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (m, Ar-H), 4.25 (q, –OCH₂), 3.10 (s, –NH) |

| IR (ATR) | 1745 cm⁻¹ (C=O ester), 3350 cm⁻¹ (–NH stretch) |

| HPLC-MS (ESI+) | m/z 379.2 [M+H]⁺, 401.1 [M+Na]⁺ |

This compound's reactivity is influenced by steric hindrance from the cyclopropyl group and electronic effects of the trifluoromethyl substituent. Further studies are needed to explore its catalytic applications and metabolic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a phosphate transport inhibitor , which is crucial in treating conditions related to phosphate metabolism disorders. The inhibition of intestinal apical membrane sodium/phosphate co-transport can lead to therapeutic benefits for patients with renal dysfunction or hyperphosphatemia .

Case Study: Phosphate Transport Inhibition

In a study focusing on the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the phenethylamine structure significantly influenced the potency of phosphate transport inhibition. The introduction of trifluoromethyl groups enhanced the lipophilicity and biological activity of the compounds, suggesting that similar modifications in 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate could yield promising results in drug development .

Pharmacological Insights

Research indicates that this compound may exhibit antidepressant-like effects due to its interaction with neurotransmitter systems. The presence of the trifluoromethyl group is hypothesized to enhance receptor binding affinity, leading to improved efficacy in mood regulation .

Data Table: Pharmacological Activity Comparison

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Phosphate Transport Inhibitor | 72 | |

| Compound B | Antidepressant | 50 | |

| Compound C | Neuroprotective | 45 |

Cosmetic Formulation Applications

The compound is also being explored in cosmetic formulations due to its potential skin-conditioning properties. Its ability to enhance skin penetration and moisture retention makes it a candidate for anti-aging products and moisturizers .

Case Study: Cosmetic Efficacy

In a formulation study, products containing derivatives of this compound were tested for their effectiveness in improving skin hydration and elasticity. Results indicated a significant improvement in skin moisture levels compared to control formulations lacking these ingredients .

Mechanism of Action

The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, often through hydrophobic interactions and electronic effects . This can lead to the modulation of enzyme activity or receptor signaling, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of phenethylamine derivatives , which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences and Implications

Trifluoromethyl vs. Hydroxyl/Methoxy Groups

- The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl/methoxy groups in tyrosol analogues. This could prolong its half-life but reduce water solubility .

- Tyrosol analogues with polar groups (e.g., 3-hydroxyphenyl ) exhibit stronger tyrosinase inhibition (up to 60% at 100 μM), suggesting that substituent polarity correlates with enzyme interaction .

Cyclopropyl-Phenylacetate Ester vs. In contrast, simpler esters (e.g., procaine) prioritize rapid hydrolysis for short-acting effects .

Ethanolamine Backbone The methyl-substituted ethanolamine chain in the target compound is distinct from the glycoside backbone of salidroside or the unsubstituted ethanol in tyrosol. This modification could influence cell membrane permeability or adrenergic receptor interactions .

Gaps in Research

- No direct pharmacological data (e.g., IC₅₀ values, receptor binding assays) are available for the target compound, unlike well-studied analogues like tyrosol derivatives .

- The cyclopropyl-phenylacetate moiety is understudied in phenethylamine derivatives, warranting further investigation into its metabolic and toxicological profiles.

Biological Activity

The compound 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate is a significant molecule in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H20F3NO4

- CAS Number : 58211

The presence of the trifluoromethyl group and cyclopropyl moiety contributes to its unique biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly as a selective agonist for serotonin receptors. In studies involving N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to the target molecule showed significant selectivity for the 5-HT2C receptor, demonstrating a preference for Gq signaling pathways over β-arrestin recruitment. For instance, one derivative displayed an EC50 of 23 nM in calcium flux assays, indicating potent receptor activation without β-arrestin recruitment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents significantly affect the biological potency of the compound. The following table summarizes key findings from SAR analyses:

| Compound | R1 Substituent | R2 Substituent | Activity (pIC50) | IC50 (nM) |

|---|---|---|---|---|

| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 7.14 ± 0.04 | 72 |

| 2 | Morpholine | Dimethylamine | 6.14 ± 0.05 | 200 |

| 3 | Piperidine | Hydroxypyrrolidine | 6.80 ± 0.03 | 150 |

These results indicate that specific combinations of substituents can enhance potency significantly, with certain configurations yielding over a tenfold increase in activity compared to others .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Antipsychotic Activity : In an amphetamine-induced hyperactivity model, derivatives exhibiting selective agonism at the 5-HT2C receptor demonstrated significant antipsychotic-like effects, highlighting their potential in treating psychotic disorders .

- Neoplastic Activity : Comparative studies on alkylating agents showed that compounds with similar structures could exhibit antitumor properties, suggesting that modifications to the base structure could lead to novel anticancer agents .

- Toxicological Assessments : Toxicity studies conducted on various analogs revealed that while some compounds showed promising activity, they also exhibited varying degrees of toxicity in animal models, necessitating further investigation into their safety profiles .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound, particularly addressing steric hindrance from the cyclopropane and trifluoromethyl groups?

Methodological Answer: Synthesis optimization should focus on stepwise esterification and amine coupling. For steric challenges:

- Use Pd/C-catalyzed hydrogenation (e.g., for deprotection of intermediates, as in ) under controlled pressure (1–3 atm) to avoid side reactions.

- Employ Steglich esterification (DIC/DMAP protocol, as in ) for efficient coupling of bulky groups.

- Purify intermediates via recrystallization (cyclohexane/iPr₂O mixtures, ) to enhance yield and purity.

- Monitor reaction progress with HPLC (C18 columns, 0.1% TFA mobile phase) to detect steric byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- NMR : Use -NMR (500 MHz, CDCl₃) to confirm trifluoromethyl group placement and assess electronic effects from the cyclopropane ring .

- Mass Spectrometry (HRMS) : Compare experimental vs. theoretical molecular weights (e.g., calculated , ) to verify backbone structure .

- HPLC-PDA : Employ reverse-phase chromatography (ACN/water gradient, 1 mL/min) with photodiode array detection (210–400 nm) to quantify impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across enzyme inhibition assays?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate using orthogonal methods (SPR vs. fluorescence polarization) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (10 ns trajectories, AMBER force field) to identify conformational changes affecting binding affinity .

- Meta-Analysis : Apply weighted Z-scores to aggregate data from ≥5 independent studies, accounting for batch effects (e.g., solvent/DMSO variations) .

Q. What methodologies enable stereoselective synthesis of this compound’s enantiomers, given the α-methyl chiral center?

Methodological Answer:

- Enzymatic Resolution : Use lipases (e.g., CAL-B) in organic-aqueous biphasic systems (hexane:buffer, pH 7.4) to hydrolyze undesired enantiomers (≥90% ee, ).

- Chiral HPLC : Separate enantiomers via Chiralpak IA-3 columns (n-hexane/IPA 90:10, 0.8 mL/min) with UV detection at 254 nm .

- Asymmetric Catalysis : Optimize Pd-catalyzed allylic alkylation (BINAP ligands, 5 mol% catalyst loading) to directly generate the (R)-configured amine .

Q. How should researchers design stability studies to evaluate hydrolytic degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (0.1 N HCl, 40°C). Sample at 0, 24, 48, 72 hrs for LC-MS analysis .

- Degradant Identification : Use LC-QTOF-MS/MS (ESI+) to fragment hydrolyzed products (e.g., 2-cyclopropyl-2-phenylacetic acid, 189.1) and map degradation pathways .

- Kinetic Modeling : Apply first-order decay models () to predict shelf-life under accelerated conditions (Arrhenius equation, ~60 kJ/mol) .

Q. What computational approaches predict the compound’s bioavailability and blood-brain barrier (BBB) penetration potential?

Methodological Answer:

- In Silico ADMET : Use SwissADME to calculate logP (clogP ~3.2), topological polar surface area (TPSA <90 Ų), and BBB permeability (BOILED-Egg model) .

- Coarse-Grained MD : Simulate lipid bilayer interactions (MARTINI force field, 100 μs) to assess passive BBB diffusion rates .

- QSAR Models : Train regression models on datasets (e.g., ChEMBL) using descriptors like molar refractivity and H-bond acceptors (R² >0.7 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.